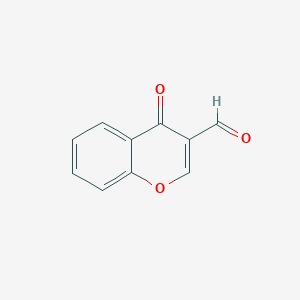
Chromone-3-carboxaldehyde
Übersicht
Beschreibung
Chromone-3-carboxaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in a range of chemical reactions, including cycloaddition reactions, condensation reactions, and substitution reactions, to produce compounds with potential biological activities and applications in material science.
Synthesis Analysis
The synthesis of chromone-3-carboxaldehyde derivatives has been achieved through various methods. For instance, the Vilsmeier-Haack formylation of corresponding 2-hydroxyacetophenones has been used to produce chromone-3-carbaldehydes, which can be further oxidized to chromone-3-carboxylic acids . Additionally, chromone-3-carboxaldehydes have been reacted with tosylmethylisocyanide (TOSMIC) to yield 2-tosyl-4-(2-hydroxybenzoyl)pyrroles, with the reaction conditions affecting the yield of the products .
Molecular Structure Analysis
The molecular structure of chromone-3-carboxaldehyde derivatives has been characterized using various spectroscopic techniques. For example, the structure of new rare earth complexes with 6-hydroxy chromone-3-carbaldehyde benzoyl hydrazone was determined by single-crystal X-ray diffraction, revealing the coordination of the ligand to the metal ions . The stereochemistry of diastereomeric cycloadducts obtained from Diels-Alder reactions was established by NOESY experiments .
Chemical Reactions Analysis
Chromone-3-carboxaldehydes participate in Diels-Alder reactions with indole-o-quinodimethane to form tetrahydrochromeno[2,3-b]carbazoles . They also undergo Knoevenagel-type condensation with phenylacetic acids to produce (E)-3-styrylchromones, with the reaction being faster under microwave conditions . Furthermore, chromone-3-carboxaldehydes can be converted to 3-halogenochromones through reactions with sodium hypochlorite or sodium hypobromite .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone-3-carboxaldehyde derivatives have been studied through their reactivity and the properties of their reaction products. For instance, the fluorescence properties of rare earth complexes with chromone-3-carbaldehyde ligands have been investigated, showing strong red fluorescence for the europium complex under ultraviolet light . The reactivity of chromone-3-carboxaldehydes with various reagents has led to the formation of diverse compounds with different physical properties, such as fluorescence and solubility .
Wissenschaftliche Forschungsanwendungen
1. Copper-catalyzed C2-selective alkynylation of chromones
- Summary of Application : Chromone-3-carboxaldehyde is used as a synthetic precursor in high-value transformations. It’s a promising Michael acceptor to rapidly generate diverse chemical libraries with complex form .
- Methods of Application : The method involves copper-catalyzed selective alkynylation with N-propargyl carboxamides as nucleophiles. This protocol features readily available feedstocks, easy operations, and moderate to good yields .
- Results or Outcomes : Under optimized reaction conditions, 21 examples were obtained in one-pot procedure through 1,4-conjugate addition .
2. Environmentally benign cascade reaction
- Summary of Application : Chromone-3-carboxaldehydes are used in an environmentally friendly cascade reaction with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts .
- Methods of Application : The reaction is carried out in water, either by simple reflux of the mixture of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives, or under acidic conditions .
- Results or Outcomes : The protocol can be used in the synthesis of a wide variety of quinolizines and quinolizinium salts, with excellent yields (83–96%) .
3. Biological evaluation
- Summary of Application : Selected synthesized chromone derivatives were evaluated in vitro for two biological assays; namely trypanocidal activity and cytotoxicity .
- Methods of Application : The method involves in vitro testing of synthesized chromone derivatives .
- Results or Outcomes : Among all tested compounds, 41A, 55B and 63D displayed promising trypanocidal activity by reducing the percentage parasite viability to 0.61, 0.15 and 0.21 respectively .
4. Separation on Newcrom R1 HPLC column
- Summary of Application : Chromone-3-carboxaldehyde is used in the separation process on Newcrom R1 HPLC column .
- Methods of Application : The method involves the use of a Newcrom R1 HPLC column .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
5. Synthesis of Chromone-Pyrimidine Hybrid Derivatives
- Summary of Application : Chromone-3-carboxaldehyde is used in the synthesis of chromone-pyrimidine hybrid derivatives. These derivatives were evaluated for their in vitro antifungal and antibacterial activity, and some of them showed promising results .
- Methods of Application : The synthesis involves the reaction of 3-formylchromones with ethyl acetoacetate and urea/thiourea using triethylammonium hydrogen sulfate as a catalyst and solvent .
- Results or Outcomes : The synthesized derivatives were evaluated for their in vitro antifungal and antibacterial activity, and some of them showed promising results .
6. Synthesis of 4H-Chromone-1,2,3,4-Tetrahydropyrimdine-5-Carboxylates
- Summary of Application : Chromone-3-carboxaldehyde is used in the synthesis of 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates .
- Methods of Application : The synthesis involves a three-component reaction involving chromone-3-carboxaldehyde, alkyl acetoacetate, urea or thiourea to produce 4H-chromone-1,2,3,4-tetrahydropyrimdine-5-carboxylates using MCM-41-SO3H nanoparticles as a catalyst .
- Results or Outcomes : The catalyst can be recycled and reused .
7. Pharmacophore in Drug Development
- Summary of Application : Chromone derivatives, including Chromone-3-carboxaldehyde, have been recognized as efficient pharmacophores in some drugs and several flavonoids . They display various pharmaceutical and biological activities including anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer .
- Methods of Application : The method involves the synthesis of chromone derivatives and their subsequent evaluation for various biological activities .
- Results or Outcomes : The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
8. Green Synthesis of Chromone Derivatives
- Summary of Application : Chromone-3-carboxaldehyde is used in the green synthesis of chromone derivatives . These derivatives are reported to display various pharmaceutical and biological activities including anti-inflammatory, antioxidant, antifungal, antiHIV, and anticancer .
- Methods of Application : The synthesis involves the reaction of 3-formylchromones with ethyl acetoacetate and urea/thiourea using triethylammonium hydrogen sulfate as a catalyst and solvent .
- Results or Outcomes : The synthesized derivatives were evaluated for their in vitro antifungal and antibacterial activity, and some of them showed promising results .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYWBQIMDSGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169795 | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromone-3-carboxaldehyde | |
CAS RN |
17422-74-1 | |
| Record name | 3-Formylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17422-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromone-3-carboxaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLA42VBH65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

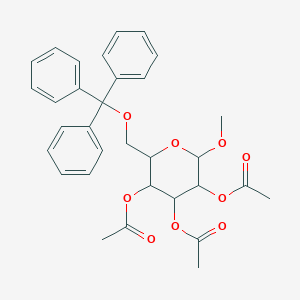

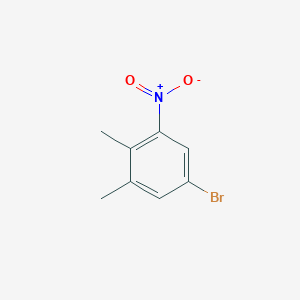
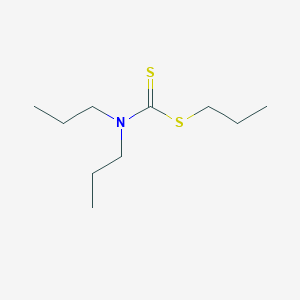



![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

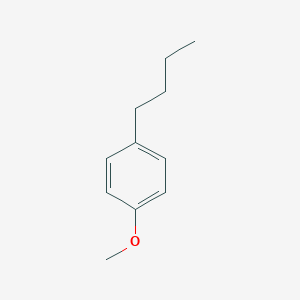
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
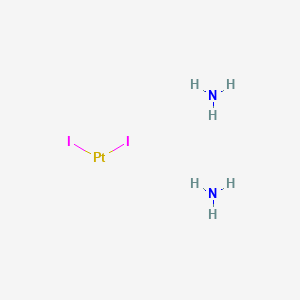

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)